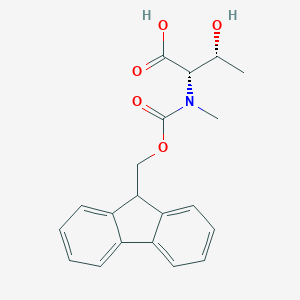

Fmoc-N-Me-Thr-OH

説明

Fmoc-N-Me-Thr-OH, also known as (2S,3R)-2-(9H-Fluoren-9-ylmethoxy)carbonylamino]-3-hydroxybutanoic acid, is a derivative of threonine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce N-methyl-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group during peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Thr-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The process begins with the attachment of threonine to the resin, followed by N-methylation using either dimethyl sulfate or methyl iodide. The Fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The compound is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反応の分析

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide bond formation.

- Reagents and Conditions :

-

Mechanism :

Base-induced β-elimination of the Fmoc group generates a dibenzofulvene intermediate, which is trapped by piperidine .

Peptide Coupling Reactions

The deprotected amine participates in coupling with incoming amino acids, typically mediated by activating agents.

-

Activation Methods :

Data compiled from SPPS protocols using Fmoc-N-Me-Thr-OH .

Activating Agent Base Coupling Efficiency Racemization Risk HATU DIPEA >95% Low HBTU NMM 90–95% Moderate DIC/OxymaPure — 85–90% Very Low -

Steric Effects :

The N-methyl and tert-butyl groups introduce steric hindrance, necessitating extended coupling times (30–60 minutes) compared to non-methylated analogs .

N-Methylation and Side-Chain Stability

The N-methyl group enhances metabolic stability and modulates peptide conformation.

-

Synthesis of this compound :

-

Methylation Strategies :

Comparative data from solid-phase synthesis protocols .

Method Methylating Agent Yield Purity Biron-Kessler Alkylation Methyl Iodide 85–90% >95% Solid-Phase Alkylation Dimethyl Sulfate 80–85% 90–95% -

Mechanism :

The α-amino group is transiently protected with o-nitrobenzenesulfonyl (o-NBS) chloride, enabling alkylation via SN2 reactions .

-

Methylation Strategies :

-

Side-Chain Reactivity :

The hydroxyl group of threonine is protected as a tert-butyl ether (tBu), which is stable under basic SPPS conditions but cleaved with trifluoroacetic acid (TFA) .

Side Reactions and Mitigation

-

Racemization :

N-methylation reduces racemization risk during coupling due to restricted conformational freedom . -

Incomplete Deprotection :

Residual Fmoc groups (<1%) may persist, requiring extended piperidine treatment or alternative bases like DBU . -

Oxidation of Threonine :

The tert-butyl group minimizes oxidation of the threonine side chain, though prolonged exposure to acidic conditions can lead to partial deprotection .

科学的研究の応用

Peptide Synthesis

Fmoc-N-Methyl-Threonine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the stepwise assembly of peptides. Its N-methylation contributes to increased structural rigidity and stability, which can enhance the biological activity of synthesized peptides.

Protein-Protein Interaction Studies

Incorporating Fmoc-N-Methyl-Threonine into peptide sequences can help elucidate protein-protein interactions. For instance, researchers can modify specific regions of proteins to study binding affinities and interaction dynamics, which are crucial for understanding cellular mechanisms and developing therapeutic agents targeting these interactions.

Drug Development

The unique properties of Fmoc-N-Methyl-Threonine make it valuable in drug design, particularly for creating peptide-based inhibitors. Studies have shown that peptides incorporating N-methylated amino acids often exhibit improved binding affinities for their targets, which is essential in designing effective drugs .

Biochemical Probes

Fmoc-N-Methyl-Threonine can serve as a biochemical probe to investigate enzyme activities and metabolic pathways. By synthesizing analogs containing this modified amino acid, researchers can assess how structural changes affect enzymatic functions or metabolic processes .

Case Study 1: Synthesis of Bioactive Peptides

In a recent study, researchers synthesized several bioactive peptides using Fmoc-N-Methyl-Threonine as a building block. The resulting peptides demonstrated enhanced stability and biological activity compared to their non-methylated counterparts. The study highlighted the potential of using N-methylated amino acids in developing novel therapeutic agents targeting specific diseases .

Case Study 2: Investigating Protein Interactions

Another research project focused on using Fmoc-N-Methyl-Threonine to study protein interactions within cellular environments. By incorporating this amino acid into specific peptide sequences, scientists were able to map out critical interactions between proteins involved in signaling pathways. This information is vital for understanding disease mechanisms and identifying new drug targets .

作用機序

The mechanism of action of Fmoc-N-Me-Thr-OH involves the protection and deprotection of the amine group during peptide synthesis. The Fmoc group is introduced to protect the amine group from unwanted reactions, and it is removed using bases like piperidine. The N-methylation of threonine residues can enhance the stability and bioavailability of peptides by altering their conformation and resistance to enzymatic degradation

生物活性

Fmoc-N-Me-Thr-OH (Fluorenylmethyloxycarbonyl-N-methyl-threonine) is a derivative of threonine that has gained attention in peptide synthesis due to its unique properties, particularly the N-methylation which enhances the biological activity of peptides. This article explores the biological activity of this compound, including its synthesis methods, biological applications, and relevant research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS). Recent advancements have utilized 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group, allowing for efficient N-methylation without racemization. This method enhances the yield and purity of the synthesized compound, making it a preferred choice in peptide chemistry .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-phase synthesis | High yield and purity | Requires specialized equipment |

| Solution-phase synthesis | Simpler setup | Lower yields compared to SPPS |

| 2-CTC resin method | Reusable resin, high efficiency | Initial cost of resin |

Biological Activity

This compound exhibits significant biological activity due to its incorporation into peptides that target specific biological pathways. The N-methylation enhances the stability and bioavailability of peptides in vivo, making them more effective as therapeutic agents.

Antimicrobial Activity

Research has shown that peptides containing this compound demonstrate antimicrobial properties against various pathogens. For example, studies have indicated moderate to potent inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Peptides Containing this compound

| Pathogen | MIC (µM) | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Potent |

| Escherichia coli | 0.21 | Potent |

| Micrococcus luteus | 0.5 | Moderate |

Applications in Drug Development

This compound is being explored for its role in drug development, particularly in the synthesis of peptide-based therapeutics. Its ability to enhance peptide stability makes it suitable for designing drugs that require prolonged activity in biological systems. Additionally, the incorporation of N-methylated amino acids into peptide sequences can improve binding affinity to targets such as receptors and enzymes .

Case Studies

- Neurotensin Analogues : A study demonstrated that neurotensin analogs modified with this compound showed improved binding affinity to neurotensin receptors, suggesting potential applications in cancer imaging and therapy .

- Peptide Antagonists : Research involving the synthesis of α4β7 integrin antagonists highlighted the utility of this compound in enhancing the pharmacological properties of these peptides, leading to more effective therapeutic candidates for inflammatory diseases .

特性

IUPAC Name |

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKRZKSVPNEMQK-XIKOKIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426649 | |

| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-06-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。